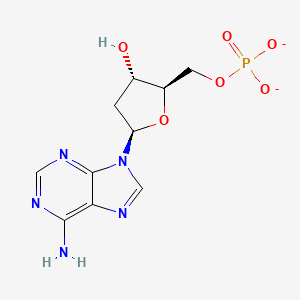

Deoxyadenosine-phosphate

Description

Structure

3D Structure

Properties

CAS No. |

5704-05-2 |

|---|---|

Molecular Formula |

C10H12N5O6P-2 |

Molecular Weight |

329.21 g/mol |

IUPAC Name |

[(2R,3S,5R)-5-(6-aminopurin-9-yl)-3-hydroxyoxolan-2-yl]methyl phosphate |

InChI |

InChI=1S/C10H14N5O6P/c11-9-8-10(13-3-12-9)15(4-14-8)7-1-5(16)6(21-7)2-20-22(17,18)19/h3-7,16H,1-2H2,(H2,11,12,13)(H2,17,18,19)/p-2/t5-,6+,7+/m0/s1 |

InChI Key |

KHWCHTKSEGGWEX-RRKCRQDMSA-L |

Isomeric SMILES |

C1[C@@H]([C@H](O[C@H]1N2C=NC3=C(N=CN=C32)N)COP(=O)([O-])[O-])O |

Canonical SMILES |

C1C(C(OC1N2C=NC3=C(N=CN=C32)N)COP(=O)([O-])[O-])O |

Origin of Product |

United States |

Foundational & Exploratory

Introduction: The Central Role of Deoxyadenosine Phosphate in Prokaryotic Proliferation

An In-Depth Technical Guide to Deoxyadenosine Phosphate Biosynthesis in Prokaryotes

For Researchers, Scientists, and Drug Development Professionals

Deoxyadenosine triphosphate (dATP), alongside its purine and pyrimidine counterparts, constitutes the fundamental currency of genetic information, serving as an essential precursor for the replication and repair of deoxyribonucleic acid (DNA).[1] In the prokaryotic domain, the meticulous control of the deoxyribonucleotide (dNTP) pool is a matter of life and death. An imbalance in this pool can precipitate an increase in mutation rates, trigger replication errors, and ultimately compromise genomic stability.[2][3] Consequently, the biosynthetic pathways that generate dATP are subject to exquisite and complex regulatory networks. Understanding these pathways is not merely an academic exercise; it provides a critical foundation for the development of novel antimicrobial agents that can selectively disrupt bacterial DNA synthesis, a cornerstone of modern antibiotic therapy.[2][4] This guide offers a detailed exploration of the core mechanisms governing the synthesis of deoxyadenosine phosphates in prokaryotes, from the primary de novo pathway to salvage operations and the intricate regulatory circuits that ensure cellular homeostasis.

Part 1: The Core Biosynthetic Engine - Ribonucleotide Reductases (RNRs)

The canonical pathway for de novo synthesis of all deoxyribonucleotides is the direct reduction of the 2'-hydroxyl group of the corresponding ribonucleotide.[1][3] This chemically demanding reaction, which proceeds via a free-radical mechanism, is catalyzed by the enzyme family of Ribonucleotide Reductases (RNRs).[1][5] In prokaryotes, the substrate for deoxyadenosine phosphate synthesis is typically adenosine diphosphate (ADP), which is converted to deoxyadenosine diphosphate (dADP). Subsequent phosphorylation yields the dATP required for DNA synthesis.

Prokaryotic RNRs are remarkably diverse, reflecting the vast range of environments bacteria inhabit. They are broadly categorized into three main classes based on their structure, metal cofactors, and mechanism for generating the essential catalytic radical.[2][4][6]

-

Class I RNRs: These enzymes are oxygen-dependent and are the most common type found in eukaryotes and many aerobic prokaryotes like Escherichia coli.[6] They are typically heterotetramers (α2β2) composed of a large (R1 or α) subunit and a small (R2 or β) subunit.[2] The R1 subunit contains the catalytic active site and allosteric regulatory sites, while the R2 subunit houses a di-iron or dimetal center essential for generating a stable tyrosyl radical, which initiates the reduction process.[7] Class I is further subdivided into Ia, Ib, and Ic based on the specific metal center required.[2]

-

Class II RNRs: These enzymes are oxygen-independent and utilize coenzyme B12 (adenosylcobalamin) to generate the 5'-deoxyadenosyl radical needed for catalysis.[4] Unlike Class I enzymes that act on diphosphates, Class II RNRs can act on either ribonucleoside diphosphates (NDPs) or triphosphates (NTPs).[4]

-

Class III RNRs: Found in obligate or facultative anaerobes, these enzymes are strictly oxygen-sensitive.[4] They employ S-adenosylmethionine (SAM) and an iron-sulfur cluster to generate a glycyl radical, which is the direct source of the catalytic thiyl radical.[6]

The fundamental catalytic mechanism, despite the differences in radical generation, is conserved across all classes and involves a cysteine residue in the active site being converted to a thiyl radical, which initiates the reduction of the ribose ring.[5][6][7]

Part 2: The Regulatory Network - Maintaining dNTP Homeostasis

Given the mutagenic potential of imbalanced dNTP pools, RNR activity is under stringent control through both allosteric regulation and transcriptional control.[3][8] This ensures that deoxyribonucleotides are produced only when needed and in the correct proportions for DNA replication and repair.

Allosteric Regulation

Class I RNRs, the most studied in this regard, possess two distinct allosteric sites on the large R1 subunit that modulate enzyme activity in response to cellular nucleotide levels.

-

Overall Activity Site: This site binds either ATP or dATP. ATP binding acts as a general activator, signaling sufficient energy for DNA synthesis and turning the enzyme on.[3] Conversely, the accumulation of dATP, the final product of this specific pathway, serves as a potent feedback inhibitor, binding to the activity site and shutting down the enzyme to prevent toxic overproduction.[3] This mechanism creates a sensitive on/off switch for overall dNTP production.

-

Substrate Specificity Site: This site controls which of the four ribonucleotide substrates (ADP, GDP, CDP, UDP) can bind to the catalytic site.[3] The binding of different nucleotide effectors (ATP, dATP, dTTP, dGTP) alters the enzyme's conformation, changing its substrate preference.[3] For example, ATP binding promotes the reduction of pyrimidines (CDP and UDP), while the binding of dTTP promotes the reduction of GDP, and dGTP binding encourages the reduction of ADP. This intricate cross-regulation ensures a balanced supply of all four dNTPs.

Transcriptional Regulation

In addition to allosteric control, the expression of RNR genes is also tightly regulated. Many prokaryotes utilize a transcriptional repressor known as NrdR.[2] NrdR is a highly conserved protein that binds to regulatory regions upstream of nrd (RNR) genes, repressing their transcription.[2] It possesses a unique C-terminal ATP-cone domain that senses the cellular ratio of ATP to dATP.[2][7] When dATP levels are high, dATP-bound NrdR adopts a conformation that binds DNA with high affinity, shutting down RNR synthesis. When ATP levels rise, indicating a need for DNA replication, ATP competes for this site, causing NrdR to dissociate from the DNA and allowing RNR gene expression to proceed.[2]

In E. coli, a further layer of regulation links RNR synthesis directly to the initiation of DNA replication. The initiator protein DnaA, in its ATP-bound state (ATP-DnaA), initiates replication but also appears to repress the transcription of the nrdAB operon.[9] After replication begins, ATP-DnaA is converted to its ADP-bound form, which relieves this repression, thereby increasing RNR synthesis to supply the dNTPs needed for DNA chain elongation.[9]

Part 3: The Salvage Pathway - Recycling Deoxyadenosine

Beyond de novo synthesis, prokaryotes possess salvage pathways to recycle nucleosides and bases from the environment or from metabolic byproducts. A key byproduct of radical SAM enzymes, which are ubiquitous in bacteria, is 5'-deoxyadenosine (5'dAdo).[10][11][12] Accumulation of 5'dAdo is toxic as it can inhibit the very enzymes that produce it.[11][12]

Bacteria have evolved efficient salvage pathways to convert this potentially harmful byproduct back into useful central metabolites. A widespread mechanism, particularly in pathogenic E. coli and other bacteria, is the dihydroxyacetone phosphate (DHAP) shunt.[10][13][14][15] This pathway metabolizes 5'dAdo into adenine, which can re-enter nucleotide synthesis, and DHAP, a key glycolytic intermediate.[10][13]

The core steps of this salvage route are:

-

Cleavage/Phosphorylation: 5'dAdo is first converted to 5-deoxyribose 1-phosphate (dR1P). This can occur in one step via a phosphorylase or in two steps, where a nucleosidase first cleaves 5'dAdo to adenine and 5-deoxyribose, followed by a kinase that phosphorylates 5-deoxyribose.[10][12][13]

-

Isomerization: An isomerase converts dR1P into 5-deoxyribulose 1-phosphate (dRu1P).[12]

-

Aldol Cleavage: A unique class II aldolase cleaves dRu1P into DHAP and acetaldehyde.[12]

This pathway represents a crucial metabolic adaptation, linking the detoxification of a SAM byproduct directly to central carbon and energy metabolism.[10][14]

Part 4: Experimental Methodologies

Studying the deoxyadenosine phosphate biosynthesis pathway requires robust experimental techniques to measure enzyme activity and trace metabolic flux in vivo.

Protocol 1: High-Throughput RNR Activity Assay via LC-MS/MS

This method provides a versatile and sensitive way to quantify the conversion of all four ribonucleotide substrates to their deoxy-forms simultaneously under various allosteric conditions.[4][16] It is superior to older radioactive assays in both throughput and versatility.[4]

Causality: The choice of Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is based on its high specificity and sensitivity. It allows for the precise separation and quantification of each nucleotide and deoxynucleotide based on their unique mass-to-charge ratios, eliminating the ambiguity of other methods and enabling the analysis of complex reaction mixtures with multiple substrates and products.

Methodology:

-

Reaction Setup: In a microcentrifuge tube, prepare the reaction mixture containing:

-

Buffer (e.g., 50 mM Tris-HCl)

-

Reducing agent (e.g., 10 mM DTT)

-

Magnesium Acetate (10 mM)

-

Purified RNR enzyme (e.g., 10 µM R1 and 10 µM R2 for Class I)

-

Desired allosteric effectors (e.g., 2 mM ATP, dATP, dTTP, or dGTP)

-

-

Initiation: Start the reaction by adding the ribonucleotide substrate(s) (e.g., a mix of 0.5 mM each of ADP, GDP, CDP, UDP).

-

Incubation: Incubate the reaction at the optimal temperature for the enzyme (e.g., 37°C for E. coli RNR, 79°C for thermophilic RNRs) for a defined period (e.g., 5-20 minutes) where the reaction is linear.[17]

-

Quenching: Stop the reaction by adding an equal volume of cold methanol or by heating to 100°C for 4 minutes.[17] This denatures the enzyme and precipitates proteins.

-

Sample Preparation: Centrifuge the quenched reaction to pellet the precipitated protein. Transfer the supernatant to a new tube and dilute with an appropriate buffer for LC-MS/MS analysis.

-

LC-MS/MS Analysis: Inject the prepared sample into an LC-MS/MS system.

-

Chromatography: Use a suitable column (e.g., a C18 reverse-phase column) to separate the ribonucleotides from the deoxyribonucleotides.

-

Mass Spectrometry: Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode to specifically detect and quantify the parent-to-fragment ion transitions for each substrate and product (e.g., ADP, dADP, ATP, dATP, etc.).

-

-

Data Analysis: Calculate the amount of each dNDP product formed by comparing its peak area to a standard curve of known concentrations. Determine the specific activity of the enzyme (e.g., in nmol of product/min/mg of enzyme).

Protocol 2: Metabolic Labeling to Trace Deoxyadenosine Flux In Vivo

This protocol allows researchers to track the incorporation of precursors into the bacterial dNTP pool and subsequently into newly synthesized DNA, providing a dynamic view of the pathway's activity within living cells.[18][19]

Causality: The use of stable isotope-labeled precursors (e.g., ¹³C- or ¹⁵N-labeled adenosine) is a non-invasive method to trace metabolic pathways in their native cellular context.[18][20] The heavy isotopes act as tracers that can be detected by mass spectrometry, allowing for the differentiation of newly synthesized molecules from the pre-existing unlabeled pool. This provides direct evidence of pathway flux and connectivity.

Methodology:

-

Bacterial Culture: Grow a prokaryotic culture in a defined minimal medium to mid-log phase. A defined medium is critical to control for unlabeled sources of nucleosides.

-

Pulse Labeling: Add a stable isotope-labeled precursor, such as [¹³C₁₀, ¹⁵N₅]-Adenosine, to the culture medium at a known concentration.

-

Time-Course Sampling: Collect cell samples at various time points after the addition of the labeled precursor (e.g., 0, 5, 15, 30, 60 minutes).

-

Metabolite Quenching and Extraction: Immediately quench metabolic activity to prevent further enzymatic reactions. This is typically done by rapidly mixing the cell culture with a cold solvent like 60% methanol at -20°C or colder.

-

Cell Lysis and Extraction: Pellet the quenched cells by centrifugation at low temperature. Extract the intracellular metabolites using a suitable solvent system (e.g., a mixture of acetonitrile/methanol/water).

-

Analysis of dNTP Pools (LC-MS/MS):

-

Analyze the metabolite extract using LC-MS/MS as described in Protocol 1.

-

Configure the mass spectrometer to detect both the unlabeled (e.g., dATP) and the fully labeled (e.g., [¹³C₁₀, ¹⁵N₅]-dATP) forms of the molecule.

-

Quantify the rate of label incorporation into the dATP pool over time to determine the flux through the biosynthesis and/or salvage pathways.

-

-

Analysis of DNA Incorporation (Optional):

-

From a parallel cell pellet, extract genomic DNA.

-

Digest the DNA to its constituent deoxynucleoside monophosphates (dNMPs) using nucleases.[21]

-

Analyze the resulting dNMPs by LC-MS/MS to quantify the percentage of labeled dAMP, providing a measure of the rate of DNA synthesis using the newly formed precursors.

-

Part 5: A Target for Drug Development

The essentiality of RNRs for DNA synthesis makes them a prime target for the development of antimicrobial agents.[2] Inhibitors that can selectively target bacterial RNRs over their human counterparts could serve as potent antibiotics. Several strategies have been explored, including:

-

Radical Quenchers: Compounds like hydroxyurea are known inhibitors that work by scavenging the critical tyrosyl radical in Class I RNRs.[22]

-

Substrate Analogs: Molecules that mimic the natural ribonucleotide substrates can bind to the catalytic site and act as competitive inhibitors.

-

Allosteric Site Inhibitors: Designing molecules that bind to the allosteric activity or specificity sites could lock the enzyme in an inactive state or disrupt the balanced production of dNTPs.

The diversity of RNR classes among bacteria presents both a challenge and an opportunity. For instance, developing inhibitors specific to the unique radical-generating mechanisms of Class II or Class III RNRs could lead to highly selective antibiotics against anaerobic pathogens.[4] Furthermore, targeting the bacterial-specific salvage pathways for deoxyadenosine could represent a novel strategy, particularly for pathogens like Staphylococcus aureus that use these pathways to evade the host immune system.[23]

Quantitative Data Summary

| Parameter | Enzyme | Substrate | Effector | Value | Reference |

| Optimal Temperature | Aquifex aeolicus Class Ia RNR | CDP | ATP | 79 °C | [17] |

| Specific Activity | E. coli Class Ia RNR | CDP | ATP | ~1500 nmol/min/mg | [4] (Estimated from data) |

| Specific Activity | E. coli Class Ia RNR | ADP | dGTP | ~1200 nmol/min/mg | [4] (Estimated from data) |

| Specific Activity | S. thermophilus Class III RNR | CTP | ATP | ~250 nmol/min/mg | [4] (Estimated from data) |

References

-

Torrents, E. (2014). Ribonucleotide reductases: essential enzymes for bacterial life. Frontiers in Cellular and Infection Microbiology. [Link]

-

Hall, R. S., et al. (2021). A bifunctional salvage pathway for two distinct S-adenosylmethionine byproducts that is widespread in bacteria, including pathogenic Escherichia coli. PLoS Genetics. [Link]

-

Wikipedia contributors. Purine metabolism. Wikipedia. [Link]

-

Levin, N. E., et al. (2020). A rapid and sensitive assay for quantifying the activity of both aerobic and anaerobic ribonucleotide reductases acting upon any or all substrates. PLoS ONE. [Link]

-

Gon, S., et al. (2006). A novel regulatory mechanism couples deoxyribonucleotide synthesis and DNA replication in Escherichia coli. The EMBO Journal. [Link]

-

Huang, M., & Yeh, Y. C. (1998). A simple and sensitive ribonucleotide reductase assay. Journal of Biomedical Science. [Link]

-

Sjöberg, B. M., & Torrents, E. (2011). Structure, function, and mechanism of ribonucleotide reductases. Current Opinion in Structural Biology. [Link]

-

Kamps, J. J., et al. (2019). A bioactive molecule made by unusual salvage of radical SAM enzyme byproduct 5-deoxyadenosine blurs the boundary of primary and secondary metabolism. Proceedings of the National Academy of Sciences. [Link]

-

Wikipedia contributors. Ribonucleotide reductase. Wikipedia. [Link]

-

Cotruvo, J. A. Jr., & Stubbe, J. (2011). Class I Ribonucleotide Reductases: Metallocofactor Assembly and Repair In Vitro and In Vivo. Annual Review of Biochemistry. [Link]

-

Mathews, C. K. (2015). Deoxyribonucleotides as genetic and metabolic regulators. The FASEB Journal. [Link]

-

Chu, E. C., & Gots, J. S. (1953). STUDIES ON PURINE METABOLISM IN BACTERIA I.: The Role of p-Aminobenzoic Acid. Journal of Bacteriology. [Link]

-

Levin, N., et al. (2020). A rapid and sensitive assay for quantifying the activity of both aerobic and anaerobic ribonucleotide reductases acting upon any or all substrates. Semantic Scholar. [Link]

-

Dranow, S. M., et al. (2018). Salvage of the 5-deoxyribose byproduct of radical SAM enzymes. Nature Chemical Biology. [Link]

-

StudySmarter. Deoxyribonucleotide biosynthesis and regulation. StudySmarter. [Link]

-

Tchigvintsev, A., et al. (2019). The Link between Purine Metabolism and Production of Antibiotics in Streptomyces. Metabolites. [Link]

-

Sjöberg, B. M., & Torrents, E. (2004). Structure, function, and mechanism of ribonucleotide reductases. Bioinorganic Chemistry. [Link]

-

eGyanKosh. SYNTHESIS OF DEXOXYRIBONUCLEOTIDES AND NUCLEOTIDE COENZYMES. eGyanKosh. [Link]

-

Adami, S. R., et al. (2021). Comparison of Two DNA Labeling Dyes Commonly Used to Detect Metabolically Active Bacteria. Microorganisms. [Link]

-

Hall, R. S., et al. (2021). Potential routes of 5′-deoxyadenosine metabolism and gene clusters... ResearchGate. [Link]

-

KEGG. Purine metabolism - Reference pathway. KEGG. [Link]

-

Kamps, J. J., et al. (2020). 5-Deoxyadenosine Salvage by Promiscuous Enzyme Activity leads to Bioactive Deoxy-Sugar Synthesis in Synechococcus elongatus. ResearchGate. [Link]

-

Huang, M., & Yeh, Y. C. (1998). A Simple and Sensitive Ribonucleotide Reductase Assay. Journal of Biomedical Science. [Link]

-

Thammavongsa, V., et al. (2018). Staphylococcus aureus targets the purine salvage pathway to kill phagocytes. Proceedings of the National Academy of Sciences. [Link]

-

Setlow, P. (1973). Deoxyribonucleic Acid Synthesis and Deoxynucleotide Metabolism During Bacterial Spore Germination. Journal of Bacteriology. [Link]

-

Iyer, P., et al. (2016). Biosynthesis and Function of Modified Bases in Bacteria and Their Viruses. Chemical Reviews. [Link]

-

Hall, R. S., et al. (2022). Escherichia coli possessing the dihydroxyacetone phosphate shunt utilize 5′-deoxynucleosides for growth. Journal of Bacteriology. [Link]

-

Nadler, A. M., et al. (2020). Metabolic Labelling of DNA in Cells by Means of the “Photoclick” Reaction Triggered by Visible Light. ResearchGate. [Link]

-

Boal, A. K., et al. (2021). Structural and Biochemical Investigation of Class I Ribonucleotide Reductase from the Hyperthermophile Aquifex aeolicus. Biochemistry. [Link]

-

Reactome. Purine metabolism. Reactome Pathway Database. [Link]

-

Peñafiel, F. D., et al. (2021). Biocatalytic synthesis of 2′‐deoxynucleotide 5′‐triphosphates from bacterial genomic DNA: Proof of principle. Biotechnology and Bioengineering. [Link]

-

Hall, R. S., et al. (2022). Utilization of 5'-deoxy-nucleosides as Growth Substrates by Extraintestinal Pathogenic E. coli via the Dihydroxyacetone Phosphate Shunt. bioRxiv. [Link]

-

Umeå University. (2023). Nucleotide metabolism - enzymes, pathways and drug discovery. Umeå University. [Link]

-

de Boer, L., & van der Veen, S. (2017). Illumination of growth, division and secretion by metabolic labeling of the bacterial cell surface. FEMS Microbiology Reviews. [Link]

-

Lane, A. N., & Fan, T. W. (2015). Regulation of mammalian nucleotide metabolism and biosynthesis. Nucleic Acids Research. [Link]

-

Shintani, S. (2022). A Brief Note on Metabolic Labeling of RNA. Journal of Molecular and Genetic Medicine. [Link]

-

Quora. (2018). What are the experimental approaches for studying a metabolic pathway? Quora. [Link]

-

King, M. W. (2023). Nucleotide Metabolism. Noba. [Link]

-

Zrenner, R., et al. (2006). Purine and Pyrimidine Nucleotide Synthesis and Metabolism. The Arabidopsis Book. [Link]

Sources

- 1. Ribonucleotide reductase - Wikipedia [en.wikipedia.org]

- 2. Frontiers | Ribonucleotide reductases: essential enzymes for bacterial life [frontiersin.org]

- 3. fiveable.me [fiveable.me]

- 4. A rapid and sensitive assay for quantifying the activity of both aerobic and anaerobic ribonucleotide reductases acting upon any or all substrates - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Structure, function, and mechanism of ribonucleotide reductases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. uprrpbioinorganicchemistry.weebly.com [uprrpbioinorganicchemistry.weebly.com]

- 7. Class I Ribonucleotide Reductases: Metallocofactor Assembly and Repair In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Deoxyribonucleotides as genetic and metabolic regulators - PMC [pmc.ncbi.nlm.nih.gov]

- 9. A novel regulatory mechanism couples deoxyribonucleotide synthesis and DNA replication in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. A bifunctional salvage pathway for two distinct S-adenosylmethionine byproducts that is widespread in bacteria, including pathogenic Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]

- 11. A bioactive molecule made by unusual salvage of radical SAM enzyme byproduct 5-deoxyadenosine blurs the boundary of primary and secondary metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Salvage of the 5-deoxyribose byproduct of radical SAM enzymes - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Escherichia coli possessing the dihydroxyacetone phosphate shunt utilize 5′-deoxynucleosides for growth - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Utilization of 5’-deoxy-nucleosides as Growth Substrates by Extraintestinal Pathogenic E. coli via the Dihydroxyacetone Phosphate Shunt - PMC [pmc.ncbi.nlm.nih.gov]

- 16. [PDF] A rapid and sensitive assay for quantifying the activity of both aerobic and anaerobic ribonucleotide reductases acting upon any or all substrates | Semantic Scholar [semanticscholar.org]

- 17. pubs.acs.org [pubs.acs.org]

- 18. Metabolic Labeling Techniques - Creative Proteomics [creative-proteomics.com]

- 19. Illumination of growth, division and secretion by metabolic labeling of the bacterial cell surface - PMC [pmc.ncbi.nlm.nih.gov]

- 20. academic.oup.com [academic.oup.com]

- 21. Biocatalytic synthesis of 2′‐deoxynucleotide 5′‐triphosphates from bacterial genomic DNA: Proof of principle - PMC [pmc.ncbi.nlm.nih.gov]

- 22. A simple and sensitive ribonucleotide reductase assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. pnas.org [pnas.org]

A Technical Guide on the Pivotal Role of Deoxyadenosine Phosphate in Mitochondrial DNA Synthesis

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth exploration of the metabolic journey and regulatory significance of deoxyadenosine monophosphate (dAMP) in the synthesis of mitochondrial DNA (mtDNA). We will dissect the intricate pathways that govern the availability of deoxyadenosine triphosphate (dATP) within the mitochondrial matrix, detail robust methodologies for its investigation, and discuss the profound implications of its dysregulation in human disease.

The Mitochondrial dNTP Pool: A Precariously Guarded Resource

The synthesis of the 16.6 kb circular mitochondrial genome is a process fundamentally constrained by the availability of its building blocks, the deoxyribonucleoside triphosphates (dNTPs). Unlike the nucleus, which possesses a robust de novo synthesis pathway for dNTPs, mitochondria are largely dependent on two primary sources: the import of dNTPs from the cytosol and an internal salvage pathway that recycles deoxyribonucleosides. The maintenance of a balanced dNTP pool within the mitochondria is critical, as imbalances can lead to catastrophic errors in mtDNA replication, resulting in deletions, mutations, and ultimately, mitochondrial dysfunction.

The mitochondrial dNTP pool is significantly smaller than its nuclear counterpart and is meticulously regulated during the cell cycle, peaking in the S and G2 phases to coincide with mtDNA replication. This tight control underscores the importance of understanding the precise mechanisms that supply and regulate each of the four dNTPs required by the mitochondrial DNA polymerase, Pol γ.

The Metabolic Trajectory: From dAMP to mtDNA Incorporation

Deoxyadenosine monophosphate (dAMP) serves as a key intermediate in the mitochondrial salvage pathway, leading to the generation of dATP for mtDNA synthesis. Its journey involves a series of sequential phosphorylation steps orchestrated by specific mitochondrial kinases.

Pathway Overview:

-

Generation of dAMP: dAMP within the mitochondria is primarily generated from the phosphorylation of deoxyadenosine. This initial step is catalyzed by the mitochondrial enzyme deoxyguanosine kinase (dGK). While its primary substrate is deoxyguanosine, dGK also exhibits activity towards deoxyadenosine.

-

Phosphorylation to dADP: dAMP is then phosphorylated to deoxyadenosine diphosphate (dADP). This reaction is catalyzed by adenylate kinase 2 (AK2), an enzyme localized in the mitochondrial intermembrane space. AK2 deficiency has been linked to severe human diseases, highlighting its critical role in nucleotide metabolism.

-

Final Phosphorylation to dATP: The final phosphorylation step, converting dADP to dATP, is carried out by nucleoside diphosphate kinases (NDPKs), specifically NME4, which is located in the mitochondrial matrix.

-

Incorporation into mtDNA: The newly synthesized dATP joins the mitochondrial dNTP pool and becomes a substrate for DNA polymerase gamma (Pol γ), the sole replicative DNA polymerase in mitochondria, which incorporates it into nascent mtDNA strands.

Caption: Metabolic pathway for dAMP phosphorylation to dATP in mitochondria.

Methodologies for Investigating Mitochondrial dATP Metabolism

Quantification of Mitochondrial dNTP Pools

Accurate measurement of the mitochondrial dNTP pool is a technically challenging but essential procedure. The primary difficulties lie in the rapid turnover of dNTPs and the potential for contamination from the much larger cytosolic pool. The following protocol provides a robust workflow using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Protocol: LC-MS/MS Quantification of Mitochondrial dNTPs

-

Objective: To isolate mitochondria from cultured cells and accurately quantify the matrix dNTP concentrations.

-

Causality: The protocol is designed to rapidly halt metabolic activity and efficiently separate mitochondria from the cytosol to preserve the integrity of the endogenous dNTP pools.

Step-by-Step Methodology:

-

Cell Culture and Harvest:

-

Culture cells of interest (e.g., HeLa, HEK293T) to ~80-90% confluency. The number of cells required will depend on the sensitivity of the mass spectrometer, but typically 10-20 million cells per sample is a good starting point.

-

Harvest cells by trypsinization, followed by washing with ice-cold phosphate-buffered saline (PBS). Centrifuge at 500 x g for 5 minutes at 4°C.

-

Rationale: Using ice-cold solutions and working quickly minimizes enzymatic activity that could alter dNTP levels.

-

-

Mitochondrial Isolation (Digitonin Permeabilization):

-

Resuspend the cell pellet in a precise volume of ice-cold mitochondrial isolation buffer (MIB: 225 mM mannitol, 75 mM sucrose, 10 mM HEPES, 1 mM EGTA, pH 7.4).

-

Add a freshly prepared, optimized concentration of digitonin (e.g., 50 µg/mL). The optimal concentration must be determined empirically for each cell line to ensure selective permeabilization of the plasma membrane without damaging the mitochondrial outer membrane.

-

Incubate on ice for a short period (e.g., 1-5 minutes), gently mixing.

-

Stop the permeabilization by adding a 5-fold excess of MIB.

-

Centrifuge at 1,000 x g for 5 minutes at 4°C to pellet the permeabilized cells (containing mitochondria) and remove the supernatant (containing cytosolic components).

-

Wash the pellet once more with MIB to remove residual cytosolic contamination.

-

Rationale: Digitonin is a non-ionic detergent that preferentially complexes with cholesterol, which is abundant in the plasma membrane but low in mitochondrial membranes, allowing for a gentle and rapid separation.

-

-

dNTP Extraction:

-

Resuspend the mitochondrial pellet in 100-200 µL of ice-cold 60% methanol.

-

Include an internal standard (e.g., a stable isotope-labeled dNTP) at a known concentration to account for sample loss and matrix effects.

-

Vortex vigorously for 1 minute.

-

Incubate at -20°C for at least 30 minutes to precipitate proteins.

-

Centrifuge at 20,000 x g for 15 minutes at 4°C.

-

Carefully collect the supernatant containing the extracted dNTPs.

-

Rationale: Cold methanol effectively denatures proteins and precipitates them, while solubilizing small polar metabolites like dNTPs.

-

-

LC-MS/MS Analysis:

-

Analyze the extract using a high-performance liquid chromatography (HPLC) system coupled to a triple quadrupole mass spectrometer.

-

Use an appropriate column for nucleotide separation (e.g., a C18 reversed-phase column with an ion-pairing agent like dimethylhexylamine).

-

Develop a multiple reaction monitoring (MRM) method to detect the specific precursor-to-product ion transitions for each dNTP and the internal standard.

-

Quantify the dNTP concentrations by comparing the peak areas of the endogenous dNTPs to the peak area of the known amount of internal standard.

-

Caption: Experimental workflow for mitochondrial dNTP quantification.

Pathophysiological Consequences of dATP Imbalance

The critical importance of maintaining mitochondrial dATP homeostasis is starkly illustrated by several severe human genetic disorders. Mutations in genes responsible for the mitochondrial nucleotide salvage pathway lead to tissue-specific dNTP imbalances, which in turn cause mtDNA depletion or the accumulation of mutations.

| Disease | Affected Gene | Enzyme Function | Consequence on dNTP Pool | Clinical Phenotype |

| Mitochondrial DNA Depletion Syndrome 2 (MDS) | TK2 | Thymidine Kinase 2 | Severe imbalance, particularly depletion of dCTP and dTTP. | Myopathic form, progressive muscle weakness. |

| Mitochondrial DNA Depletion Syndrome 4A (MNGIE) | TYMP | Thymidine Phosphorylase | Accumulation of thymidine and deoxyuridine, leading to secondary dNTP pool imbalances. | Severe gastrointestinal dysmotility, cachexia, neuropathy. |

| Mitochondrial DNA Depletion Syndrome 3 (MDS) | DGUOK | Deoxyguanosine Kinase | Depletion of dGTP and dATP. | Hepatocerebral form, liver failure, neurological symptoms. |

| Retcular Dysgenesis | AK2 | Adenylate Kinase 2 | Defective AMP-to-ADP conversion, affecting dATP levels. | Sensorineural deafness, severe combined immunodeficiency (SCID). |

Conclusion and Future Perspectives

Deoxyadenosine phosphate is not merely a passive intermediate but a crucial node in the complex network that ensures the integrity of the mitochondrial genome. The pathway converting dAMP to dATP is a tightly regulated process, essential for providing the necessary substrate for Pol γ. As demonstrated, disruptions in this pathway have devastating clinical consequences, firmly establishing the dAMP-to-dATP axis as a critical component of mitochondrial health.

Future research should focus on elucidating the tissue-specific regulatory mechanisms that control mitochondrial dNTP pools. A deeper understanding of these processes could pave the way for novel therapeutic strategies for mitochondrial diseases, potentially involving substrate supplementation or the modulation of key salvage pathway enzymes to restore dNTP balance and improve mitochondrial function.

References

-

Pai, S. B., & Kearsey, S. E. (2017). The Pif1-family helicase, Rrm3, prevents unregulated mitochondrial DNA replication. Nucleic Acids Research, 45(8), 4640–4651. [Link]

-

Håkansson, A. K., et al. (2007). The C-terminal domain of the catalytic subunit of human mitochondrial DNA polymerase is essential for processive DNA synthesis. Nucleic Acids Research, 35(10), 3360–3368. [Link]

-

Copeland, W. C. (2012). Defects in mitochondrial DNA replication and human disease. Critical Reviews in Biochemistry and Molecular Biology, 47(1), 64–74. [Link]

-

Wang, L., et al. (2005). Molecular insight into mitochondrial DNA depletion syndrome in a patient with a novel mutation in the deoxyguanosine kinase gene. Molecular Genetics and Metabolism, 84(1), 75-82. [Link]

-

Pannicke, U., et al. (2009). Deficiency of Adenylate Kinase 2 (AK2) in Reticular Dysgenesis. ASH Annual Meeting Abstracts, 114(22), 947. [Link]

-

Lacombe, M. L., et al. (2000). The human NME4 gene, a new member of the NME/NM23 family of genes with a mitochondrial localization. Biochimica et Biophysica Acta (BBA) - Gene Structure and Expression, 1491(1-3), 279-282. [Link]

An In-Depth Technical Guide to the Structural Analysis of Deoxyadenosine Monophosphate (dAMP)

Abstract

Deoxyadenosine monophosphate (dAMP) is a cornerstone of molecular biology, serving as a fundamental monomeric unit of deoxyribonucleic acid (DNA). Its precise three-dimensional structure and conformational dynamics are critical determinants of DNA integrity, replication fidelity, and interactions with a host of enzymes and therapeutic agents. This technical guide provides an in-depth exploration of the structural analysis of dAMP for researchers, scientists, and drug development professionals. We move beyond basic descriptions to elucidate the causality behind experimental choices in X-ray crystallography, Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS). This document is structured to serve as a practical and authoritative reference, integrating detailed, self-validating protocols with the underlying theoretical principles that govern dAMP's molecular behavior.

The Molecular Architecture of dAMP

Deoxyadenosine monophosphate is a deoxyribonucleotide composed of three distinct chemical moieties: a purine nucleobase (adenine), a five-carbon deoxyribose sugar, and a single phosphate group attached to the 5' carbon of the sugar.[1][2] The absence of a hydroxyl group at the 2' position of the sugar ring fundamentally distinguishes it from its ribonucleotide counterpart, adenosine monophosphate (AMP), and imparts the chemical stability necessary for its role as a long-term carrier of genetic information.[2]

The overall conformation of dAMP is a dynamic interplay of intramolecular interactions, primarily hydrogen bonds between the adenine base and the phosphate group, which are influenced by the molecule's charge state and hydration shell.[2]

Core Chemical and Physical Properties

| Property | Value | Source(s) |

| Chemical Formula | C₁₀H₁₄N₅O₆P | [3] |

| Molar Mass | 331.222 g/mol | [2][3] |

| IUPAC Name | [(2R,3S,5R)-5-(6-Amino-9H-purin-9-yl)-3-hydroxyoxolan-2-yl]methyl dihydrogen phosphate | [3] |

| CAS Number | 653-63-4 | [2][3] |

Quantitative Molecular Geometry

The precise bond lengths and angles define the static structure of dAMP. These parameters are best determined by high-resolution X-ray crystallography. The following table presents the geometric parameters for the dAMP molecule, derived from its structure in complex with human serum amyloid P component (PDB ID: 1SAD).

| Bond/Angle | Atoms Involved | Value (Å or °) |

| Bond Lengths | ||

| Glycosidic Bond | N9 - C1' | 1.47 Å |

| C4 - N9 | 1.38 Å | |

| C8 - N9 | 1.38 Å | |

| Deoxyribose Ring | C1' - C2' | 1.53 Å |

| C2' - C3' | 1.53 Å | |

| C3' - C4' | 1.52 Å | |

| C4' - O4' | 1.45 Å | |

| O4' - C1' | 1.42 Å | |

| Phosphate Linkage | C5' - O5' | 1.43 Å |

| O5' - P | 1.60 Å | |

| Key Bond Angles | ||

| Glycosidic Torsion | C4-N9-C1'-O4' | -108.5° (anti) |

| Sugar Pucker | C3'-C4'-C5'-O5' | 148.9° |

| O4'-C4'-C5'-O5' | -89.9° | |

| Phosphate Group | O5'-P-O1P | 108.9° |

| O5'-P-O2P | 105.9° |

Note: These values are derived from a specific crystal structure and may vary slightly in different environments or conformational states.

Conformational Dynamics in Solution

While crystal structures provide a static, time-averaged snapshot, the functionality of dAMP in a biological context is governed by its dynamic behavior in solution. Two key degrees of freedom dictate its conformational landscape: the pucker of the deoxyribose ring and the rotation around the glycosidic bond.

-

Deoxyribose Sugar Pucker: The five-membered deoxyribose ring is not planar and exists in a dynamic equilibrium between two primary conformations: C2'-endo (South) and C3'-endo (North).[4] In the C2'-endo pucker, the C2' atom is displaced from the plane of the other four ring atoms towards the same side as the C5' atom. This conformation is characteristic of B-form DNA. In the C3'-endo pucker, the C3' atom is displaced, a conformation typical of A-form RNA.[5] The equilibrium between these states is crucial for DNA flexibility and protein recognition.

-

Glycosidic Bond Torsion (χ): Rotation around the N9-C1' glycosidic bond determines the orientation of the adenine base relative to the sugar. This leads to two main conformational families: syn and anti.[6] In the anti conformation, the bulkier six-membered ring of the adenine base is positioned away from the sugar, which is the sterically favored and predominant conformation in B-DNA. In the syn conformation, the six-membered ring is positioned over the sugar.

The interplay between these conformational states is not merely a structural curiosity; it is fundamental to the molecule's function. For instance, the transition from the dominant anti conformation to the transient syn conformation is a critical step in the mechanism of certain DNA repair enzymes.[6]

Methodologies for Structural Elucidation

A multi-faceted approach is required to fully characterize the structure of dAMP, combining the atomic-resolution detail of X-ray crystallography with the solution-state dynamics revealed by NMR and the precise mass verification of MS.

General Workflow for dAMP Structural Analysis

The comprehensive analysis of dAMP follows a logical progression from sample purification to detailed 3D structural and conformational characterization.

Sources

- 1. P. aeruginosa Metabolome Database: Deoxyadenosine monophosphate (PAMDB000199) [pseudomonas.umaryland.edu]

- 2. Deoxyadenosine monophosphate - Wikipedia [en.wikipedia.org]

- 3. dAMP | C10H14N5O6P | CID 12599 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Nucleic Acid NMR. Sugar Puckering [imserc.northwestern.edu]

- 5. Activated Ribonucleotides Undergo a Sugar Pucker Switch upon Binding to a Single-Stranded RNA Template - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Direct Measurement of 8OG syn-anti Flips in Mutagenic 8OG•A and Long-Range Damage-Dependent Hoogsteen Breathing Dynamics Using 1H CEST NMR - PMC [pmc.ncbi.nlm.nih.gov]

Whitepaper: Deoxyadenosine Phosphate in Prebiotic Environments: A Technical Guide to its Plausible Origins and Analysis

Abstract

The origin of DNA remains one of the most profound questions in prebiotic chemistry. For decades, the "RNA World" hypothesis posited that RNA arose first, with DNA emerging later as a more stable genetic storage medium. This was largely based on the perceived difficulty of forming 2-deoxyribose, the sugar backbone of DNA, under plausible early Earth conditions. However, recent discoveries have challenged this dogma, providing compelling evidence that the building blocks of DNA, including deoxyadenosine phosphate (dAMP), could have formed alongside their RNA counterparts. This guide provides an in-depth technical overview of the key chemical discoveries that illuminate a plausible pathway for the non-enzymatic synthesis of deoxyadenosine phosphate. We move beyond theoretical discussions to provide field-proven insights into the causality behind experimental choices, detailed step-by-step protocols for synthesis and analysis, and a discussion of the transformative implications of these findings. This document serves as a crucial resource for researchers in origin-of-life studies, synthetic biology, and nucleotide-based drug development, offering a validated framework for investigating the abiotic origins of DNA.

The Central Enigma: Deoxyribonucleotides in the Primordial Soup

The traditional "RNA World" hypothesis suggests that life first arose based on RNA, which can both store genetic information and catalyze chemical reactions.[1][2] This model was supported by the comparative ease with which ribonucleotides could be synthesized under simulated prebiotic conditions. In contrast, the chemistry of 2-deoxyribose, the sugar in DNA, was seen as precluding its formation and incorporation into nucleotides in a "primordial soup".[3] This led to the widely held view that DNA and its synthetic machinery must have evolved much later from a pre-existing RNA-based biology.[3][4]

However, this paradigm is being re-examined. A critical challenge to the RNA World is the "stickiness" of RNA; an RNA strand that templates a complementary strand does not easily separate to allow for replication, a problem that would have been acute in a world without enzymes.[5] Recent breakthroughs have demonstrated that deoxynucleosides and ribonucleosides could have arisen under very similar chemical conditions on the early Earth.[5][6] This opens the door to a revolutionary new model: that the first self-replicating molecules were not pure RNA, but chimeric mixes of RNA and DNA.[5] Such chimeras may have circumvented the strand-separation problem, providing a more robust pathway for the dawn of heredity.[5] This shift in perspective makes the discovery of plausible, non-enzymatic pathways for the synthesis of deoxyadenosine phosphate not just a chemical curiosity, but a cornerstone of a new hypothesis for the origin of life.

Plausible Prebiotic Synthesis Pathways for Deoxyadenosine Phosphate

The formation of dAMP from simple inorganic precursors requires three key steps: the synthesis of the nucleobase (adenine), the formation of the deoxynucleoside (deoxyadenosine), and the final phosphorylation to yield the nucleotide (dAMP).

Formation of the Core Components

The synthesis of purine nucleobases like adenine is one of the most robust and well-accepted aspects of prebiotic chemistry. It is widely proposed that adenine can be formed from the polymerization of hydrogen cyanide (HCN), a simple molecule believed to be abundant on the early Earth.[7][8] Theoretical and experimental studies have shown that precursors like diaminomaleonitrile (DAMN), a tetramer of HCN, can lead to the formation of adenine under various plausible scenarios.[7]

Glycosylation: Assembling the Deoxynucleoside

The crucial step of attaching the adenine base to a deoxyribose sugar has historically been a major hurdle. However, recent research has demonstrated a high-yielding and highly selective prebiotic synthesis of purine deoxyribonucleosides, including deoxyadenosine.[9] This pathway cleverly utilizes intermediates from the prebiotic synthesis of pyrimidine ribonucleosides, suggesting a deep chemical link between the building blocks of RNA and DNA.[9] The process can lead to a mixture of deoxyadenosine, deoxyinosine, cytidine, and uridine, supporting the notion that these key components for a mixed RNA-DNA world could have coexisted before the emergence of life.[9]

Phosphorylation: The Final Step to dAMP

Phosphorylation is the critical reaction that activates the nucleoside, making it ready for polymerization. In modern biology, this is handled by sophisticated enzymes. In a prebiotic world, a simple, robust, and non-enzymatic mechanism was required.

Diamidophosphate (DAP): A Key Prebiotic Agent

Recent groundbreaking work has identified diamidophosphate (DAP) as a highly plausible agent for prebiotic phosphorylation.[5][6] DAP, a simple compound that could have been present on the early Earth, can effectively phosphorylate deoxynucleosides to form deoxyadenosine phosphate.[6] This reaction works efficiently under mild conditions and, remarkably, is more effective when using a mix of different deoxynucleosides (e.g., A and T), mirroring the heterogeneity of real DNA.[5] This discovery is a vital piece of the puzzle, showing that the same simple chemistry could have produced both RNA and DNA backbones, strengthening the RNA-DNA mix hypothesis.[5][6]

Caption: DAP-mediated phosphorylation of deoxyadenosine to form dAMP.

Alternative Phosphorylating Agents

Other studies have explored alternative pathways. For instance, using cyanamide or urea as condensing agents in aqueous solutions under drying conditions (simulating evaporating pools or lagoons) can also successfully synthesize deoxyadenosine mono-, di-, and triphosphates.[10] These experiments show that the reaction is sensitive to factors like pH, temperature, and the source of phosphate, but is robust across a range of plausible prebiotic scenarios.[10]

Experimental Validation & Methodologies

The trustworthiness of any prebiotic chemical pathway rests on its replicability and the rigorous analysis of its products. This section provides detailed, self-validating protocols for the synthesis and characterization of dAMP.

Protocol: DAP-Mediated Phosphorylation of Deoxyadenosine

This protocol is adapted from methodologies demonstrated to successfully phosphorylate deoxynucleosides using DAP.[5][6]

Objective: To synthesize deoxyadenosine monophosphate (dAMP) from deoxyadenosine using diamidophosphate (DAP) under simulated prebiotic conditions.

Materials:

-

Deoxyadenosine (Sigma-Aldrich, Cat. No. D0628 or equivalent)

-

Diamidophosphate (DAP) (synthesis required or custom source)

-

Imidazole (Sigma-Aldrich, Cat. No. 56750 or equivalent)

-

Magnesium Chloride (MgCl₂) (Sigma-Aldrich, Cat. No. M8266 or equivalent)

-

Ultrapure water (18.2 MΩ·cm)

-

pH meter, calibrated

-

Heating block or oven capable of maintaining 60-80°C

-

2.0 mL microcentrifuge tubes

-

Analytical equipment: HPLC system, Mass Spectrometer (ESI-MS), NMR Spectrometer

Methodology:

-

Reagent Preparation:

-

Prepare a 200 mM stock solution of imidazole in ultrapure water. Adjust pH to 7.0 using HCl.

-

Prepare a 100 mM stock solution of deoxyadenosine in ultrapure water. Gentle warming may be required for full dissolution.

-

Prepare a 100 mM stock solution of DAP in ultrapure water immediately before use.

-

Prepare a 500 mM stock solution of MgCl₂ in ultrapure water.

-

-

Reaction Setup:

-

In a 2.0 mL microcentrifuge tube, combine the following:

-

100 µL of 100 mM deoxyadenosine (Final concentration: 10 mM)

-

500 µL of 200 mM Imidazole buffer (pH 7.0) (Final concentration: 100 mM)

-

100 µL of 100 mM DAP (Final concentration: 10 mM)

-

100 µL of 500 mM MgCl₂ (Final concentration: 50 mM)

-

200 µL of ultrapure water

-

-

The total reaction volume is 1.0 mL. Vortex gently to mix.

-

-

Incubation (Simulated Evaporation):

-

Place the uncapped tube in a heating block set to 70°C.

-

Allow the solvent to evaporate completely over several hours to days. This drying phase is critical as it concentrates the reactants, simulating conditions in a primordial evaporating pool.[10]

-

-

Rehydration and Sampling:

-

Once fully dried, rehydrate the residue in 500 µL of ultrapure water.

-

Vortex thoroughly to dissolve the products.

-

Centrifuge the sample at 10,000 x g for 5 minutes to pellet any insoluble material.

-

Carefully collect the supernatant for analysis. This sample contains the putative dAMP.

-

-

Control Reactions (Self-Validation):

-

Run a parallel reaction identical to the one above but omitting DAP. This is a crucial negative control to ensure that any dAMP detected is a result of the phosphorylation reaction.

-

Run a parallel reaction omitting deoxyadenosine to characterize any side-reactions involving DAP.

-

Analytical Workflow for Product Characterization

Confirming the synthesis of dAMP requires a multi-faceted analytical approach to separate, identify, and structurally validate the product.

Caption: Multi-step workflow for the analysis of prebiotic reaction products.

A. High-Performance Liquid Chromatography (HPLC):

-

Purpose: To separate dAMP from unreacted deoxyadenosine, DAP, and other byproducts, and to quantify the yield.

-

System: A reverse-phase HPLC system with a C18 column is standard.

-

Mobile Phase: A gradient of a buffered aqueous phase (e.g., 50 mM potassium phosphate, pH 7.0) and an organic phase (e.g., methanol or acetonitrile).

-

Detection: A UV detector set to 260 nm, the absorbance maximum for adenine.

-

Procedure:

-

Inject 10-20 µL of the supernatant from the reaction mixture.

-

Run a pre-defined gradient program (e.g., 0-30% methanol over 30 minutes).

-

Compare the retention time of the product peak with a known dAMP standard.

-

Quantify the yield by integrating the peak area and comparing it to a standard curve.

-

B. Mass Spectrometry (MS):

-

Purpose: To confirm the molecular weight of the synthesized product.

-

System: Electrospray Ionization (ESI) coupled with a time-of-flight (TOF) or Orbitrap mass analyzer for high-resolution mass data.

-

Procedure:

-

Introduce the HPLC-purified fraction corresponding to the dAMP peak into the ESI-MS.

-

Operate in negative ion mode.

-

Look for the deprotonated molecular ion [M-H]⁻ for dAMP, which has an expected exact mass of 330.0554 m/z.

-

C. Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Purpose: To provide definitive structural confirmation of dAMP.

-

System: A high-field NMR spectrometer (≥500 MHz).

-

Procedure:

-

Lyophilize the purified dAMP fraction and redissolve in D₂O.

-

Acquire ¹H, ³¹P, and ¹³C spectra.

-

Confirm the presence of the deoxyribose sugar (absence of the 2'-hydroxyl proton), the adenine base protons, and a characteristic ³¹P signal for the 5'-monophosphate group. Compare chemical shifts to a known dAMP standard.[11]

-

Quantitative Analysis and Data Interpretation

A key aspect of validating prebiotic pathways is assessing their efficiency. Yields can vary significantly based on the reaction conditions.

Table 1: Comparative Yields of dAMP Synthesis under Plausible Prebiotic Conditions

| Phosphorylation Method | Condensing Agent | Conditions | Typical Yield (%) | Reference |

| Evaporative Heating | Cyanamide | 80-90°C, drying, pH 4-8 | 5 - 15% | [10] |

| Anhydrous Film | Diamidophosphate (DAP) | 70°C, drying, pH 7.0 | 1 - 10% | [5][6] |

| Mineral Catalysis | None (Phosphate source) | Heating with inorganic phosphate | Appreciable | [12] |

Note: Yields are highly dependent on specific experimental parameters and are provided as representative ranges based on published data.

Interpreting the Data:

-

HPLC: A successful reaction will show a new peak with a retention time matching the dAMP standard, which is absent in the "no DAP" control.

-

MS: The mass spectrum must show a high-intensity peak at the precise m/z value for dAMP. High-resolution mass spectrometry can confirm the elemental composition.

-

NMR: The NMR spectra provide the "gold standard" for identification. The ¹H NMR will show characteristic shifts for the H1', H2', and H2'' protons of the deoxyribose ring, distinguishing it from ribose. The ³¹P NMR will show a single peak confirming the monophosphate.

Implications for the Origin of Life and Drug Development

The discovery of robust, non-enzymatic pathways to deoxyadenosine phosphate has profound implications.

-

Revising Origin-of-Life Models: The ability to form dAMP and other deoxynucleotides under similar conditions as their ribo-counterparts strongly supports a "mixed polymer" origin of life.[5] The first genetic systems may have been RNA-DNA chimeras, possessing the catalytic potential of RNA and the enhanced stability of DNA. This resolves many of the conceptual hurdles of the RNA World hypothesis.

-

Informing Synthetic Biology: Understanding the fundamental chemical logic of non-enzymatic nucleotide synthesis and polymerization can inspire novel approaches in synthetic biology.[13] For example, it could aid in the development of "xeno nucleic acids" (XNAs) with modified backbones for creating artificial genetic circuits or nuclease-resistant aptamers.[14]

-

Drug Development: The pathways and molecules central to prebiotic chemistry can be relevant to modern pharmacology. Nucleotide analogues are a cornerstone of antiviral and anticancer therapies. Exploring the chemical space of prebiotically plausible nucleotides could uncover novel molecular scaffolds with therapeutic potential.

Conclusion

The discovery of deoxyadenosine phosphate in the context of early life forms is not one of paleontological recovery, but of profound chemical insight. We have moved from a state of uncertainty regarding the prebiotic origins of DNA's building blocks to a new paradigm supported by experimental evidence. Plausible and efficient non-enzymatic pathways, particularly those mediated by agents like diamidophosphate, demonstrate that dAMP could have been a constituent of the primordial chemical inventory. This finding fundamentally reshapes our understanding of the origin of genetic material, suggesting that life may have begun with a synergistic partnership between RNA and DNA. The detailed methodologies provided in this guide offer a robust framework for researchers to further explore this exciting frontier, pushing the boundaries of our knowledge about how life on Earth first began and inspiring new innovations in molecular science.

References

- Ponnamperuma, C., & Kirk, P. (1965). Synthesis of Deoxyadenosine under Simulated Primitive Earth Conditions. Nature, 203, 400-401. (URL not directly available, referencing general findings)

-

Lande, R. (1995). Have deoxyribonucleotides and DNA been among the earliest biomolecules? Journal of Molecular Evolution, 41(5), 583-587. [Link]

-

Kim, H. J., & Kim, J. (2021). Fast reactions by ribonucleotides might be a key to the origin of life on Earth. Chembites. [Link]

-

IISER Pune. (2024). Exploring the origins of life: a possible Early Earth nucleotide. IISER Pune News. [Link]

-

Lande, R. (1995). Deoxyribonucleotide synthesis and the emergence of DNA in molecular evolution. Bioessays, 17(9), 823-826. [Link]

-

Astrobiology Web. (2020). Discovery Boosts Theory That Life On Earth Arose From RNA-DNA Mix. Astrobiology Web. [Link]

-

Neuman, M. W. (1970). Mechanism and prebiotic synthesis of purine and pyrimidine deoxyribonucleoside mono-, di-, and triphosphates. University of Houston Institutional Repository. [Link]

-

Xu, J., et al. (2018). Selective prebiotic formation of RNA pyrimidine and DNA purine nucleosides. Nature Communications, 9(1), 3649. [Link]

-

Liu, D. R., et al. (2012). Enzyme-Free Translation of DNA into Sequence-Defined Synthetic Polymers Structurally Unrelated to Nucleic Acids. Journal of the American Chemical Society, 134(28), 11417-11420. [Link]

-

Szostak, J. (2012). Non-enzymatic Copying of Nucleic Acid Templates. iBiology. [Link]

-

Scripps Research Institute. (2020). Discovery boosts theory that life on Earth arose from RNA-DNA mix. ScienceDaily. [Link]

-

Khan Academy. (n.d.). Hypotheses about the origins of life. Khan Academy. [Link]

-

Chaput, J. C. (2019). Non-natural Nucleic Acids for Synthetic Biology. ACS Synthetic Biology, 8(8), 1747-1757. [Link]

-

Ferris, J. P., et al. (1983). Prebiotic synthesis and reactions of nucleosides and nucleotides. Advances in Space Research, 3(9), 61-68. [Link]

-

Johnson-Finn, K., et al. (2022). Analytical Characterization Approaches to Measure Prebiotic-Synthesis Products in Salty Environments. Astrobiology, 22(10), 1239-1250. [Link]

-

Ruiz-Bermejo, M., et al. (2013). Unified reaction pathways for the prebiotic formation of RNA and DNA nucleobases. Chemistry - A European Journal, 19(26), 8486-8497. [Link]

-

Saladino, R., et al. (2012). On the Prebiotic Synthesis of Nucleobases, Nucleotides, Oligonucleotides, Pre-RNA and Pre-DNA Molecules. In: Gargaud, M., et al. (eds) Encyclopedia of Astrobiology. Springer, Berlin, Heidelberg. [Link]

-

Krishnamurthy, R., et al. (2020). Phosphorylation of Deoxynucleosides by Diamidophosphate in a Prebiotic Context. Angewandte Chemie International Edition, 60(2), 755-760. [Link]

-

Bera, S., et al. (2021). A Prebiotic Genetic Nucleotide as an Early Darwinian Ancestor for Pre-RNA Evolution. Journal of the American Chemical Society, 143(30), 11481-11490. [Link]

Sources

- 1. chembites.org [chembites.org]

- 2. Exploring the origins of life: a possible Early Earth nucleotide - News - IISER Pune [iiserpune.ac.in]

- 3. Have deoxyribonucleotides and DNA been among the earliest biomolecules? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Deoxyribonucleotide synthesis and the emergence of DNA in molecular evolution - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. astrobiology.com [astrobiology.com]

- 6. sciencedaily.com [sciencedaily.com]

- 7. Unified reaction pathways for the prebiotic formation of RNA and DNA nucleobases - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 8. researchgate.net [researchgate.net]

- 9. Selective prebiotic formation of RNA pyrimidine and DNA purine nucleosides - PMC [pmc.ncbi.nlm.nih.gov]

- 10. uh-ir.tdl.org [uh-ir.tdl.org]

- 11. A Prebiotic Genetic Nucleotide as an Early Darwinian Ancestor for Pre-RNA Evolution - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Synthesis of Deoxyadenosine under Simulated Primitive Earth Conditions | Semantic Scholar [semanticscholar.org]

- 13. Enzyme-Free Translation of DNA into Sequence-Defined Synthetic Polymers Structurally Unrelated to Nucleic Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

Deoxyadenosine Phosphate Metabolism in Cancer Cells: From Core Pathways to Therapeutic Frontiers

An In-Depth Technical Guide:

This guide provides a comprehensive exploration of deoxyadenosine phosphate metabolism, a critical axis in cancer cell proliferation, genomic integrity, and therapeutic vulnerability. We will dissect the core metabolic pathways, analyze the key enzymatic regulators that are often dysregulated in malignancy, and discuss the consequences of this dysregulation. Furthermore, this document details current and emerging therapeutic strategies and provides robust, field-proven experimental protocols for researchers and drug development professionals.

Section 1: The Interconnected Pathways of Deoxyadenosine Phosphate Synthesis

Deoxyadenosine triphosphate (dATP) is an essential precursor for DNA replication and repair. Cancer cells, with their demand for rapid proliferation, place immense pressure on the pathways that generate dNTPs.[1] The maintenance of a sufficient and balanced pool of dNTPs is therefore a critical requirement for maintaining genomic integrity.[1] Unlike normal tissues, which may favor one pathway over another, cancer cells often exhibit metabolic plasticity, utilizing both de novo and salvage pathways to meet their high demand for nucleotides.[2][3]

The De Novo Synthesis Pathway: Building from Scratch

The de novo pathway is a metabolically expensive process that constructs the purine ring from simpler molecules like amino acids, carbon dioxide, and formate.[2][4] This multi-step enzymatic cascade, which requires significant ATP investment, culminates in the formation of inosine monophosphate (IMP), the precursor for both adenosine and guanosine nucleotides.[4] The conversion of ribonucleotides to deoxyribonucleotides is the rate-limiting step, catalyzed by the enzyme ribonucleotide reductase (RNR).[5][6] Pro-growth signaling pathways, including mTORC1 and MYC, heavily stimulate this pathway to support rapid cell division.[2][7]

The Salvage Pathway: An Efficient Recycling Route

The salvage pathway provides an energy-efficient alternative by recycling pre-existing nucleobases and nucleosides from nucleotide catabolism or dietary sources.[2][8] This route is facilitated by enzymes like adenine phosphoribosyltransferase (APRT) and hypoxanthine-guanine phosphoribosyltransferase (HPRT1).[4] Traditionally thought to be favored by differentiated, non-proliferating tissues, recent evidence has revealed a crucial role for the salvage pathway in tumor metabolism.[2][3] Isotope tracing studies have shown that tumors can effectively utilize circulating precursors like adenine and inosine to maintain their purine nucleotide pools, and inhibiting this pathway can slow tumor progression.[2][3][8] This dual dependency challenges the long-held belief that cancer cells rely exclusively on de novo synthesis and opens new avenues for therapeutic intervention.[8][9]

Section 2: Key Enzymatic Regulators and Their Dysregulation in Cancer

Several key enzymes control the flow of metabolites through the purine synthesis pathways. Their expression and activity are tightly regulated in normal cells but frequently become dysregulated in cancer, contributing to malignant progression.

Ribonucleotide Reductase (RNR): The Rate-Limiting Gatekeeper

RNR catalyzes the conversion of all four ribonucleoside diphosphates (ADP, GDP, CDP, UDP) into their corresponding deoxyribonucleoside diphosphates (dADP, dGDP, dCDP, dUDP), making it the bottleneck for de novo dNTP synthesis.[6][10] Its activity is exquisitely controlled by allosteric mechanisms; ATP binding activates the enzyme, while high levels of dATP act as a potent feedback inhibitor, thus maintaining dNTP pool balance.[11] Cancer cells are highly dependent on RNR for de novo dNTP biosynthesis to fuel their proliferation.[1] Consequently, elevated RNR expression is a hallmark of many cancers and is often associated with aggressive disease and poor prognosis.[1][6] This dependency makes RNR a prime target for anticancer drugs.[6][12][13]

Adenosine Deaminase (ADA): The Dual-Faced Regulator

ADA irreversibly converts adenosine and deoxyadenosine to inosine and deoxyinosine, respectively. This function is critical for purine metabolism and for regulating the concentration of adenosine, a potent signaling molecule in the tumor microenvironment (TME).[14][15] Extracellular adenosine suppresses immune responses, promoting tumor growth.[16][17] There are two main isoenzymes, ADA1 and ADA2, which have distinct and sometimes opposing roles in cancer.[14][18]

-

ADA1: Often found to be increased in tumor tissues like pancreatic and ovarian cancer.[14] High ADA1 expression is frequently associated with poor survival in several cancers, and its related genes are primarily involved in cell division.[18]

-

ADA2: Increased ADA2 expression has been linked to better patient survival and an enrichment of adaptive immune response pathways in several solid tumor types.[16][19] In contrast to ADA1, ADA2-related genes are mainly associated with the immune response.[18] PEGylated ADA2 has been shown to inhibit tumor growth in mouse models by reducing immunosuppressive adenosine.[14][16]

SAMHD1: The dNTP Pool Guardian

Sterile Alpha Motif and HD-domain containing protein 1 (SAMHD1) is a dNTP triphosphohydrolase that degrades dNTPs into their constituent deoxynucleosides and inorganic triphosphate.[5][20] This activity is crucial for maintaining low dNTP levels during the G1 phase of the cell cycle, preventing unscheduled DNA synthesis and maintaining genomic stability.[21] Loss of SAMHD1 function can lead to an expansion of dNTP pools, which can alleviate replication stress but also increase mutation rates, particularly in the context of deficient DNA mismatch repair (MMR).[5][20]

| Enzyme | Common Dysregulation in Cancer | Prognostic Significance (High Expression) | Therapeutic Relevance |

| RNR | Upregulated expression | Often associated with poor prognosis | Established target (e.g., Hydroxyurea, Gemcitabine)[1][6] |

| ADA1 | Increased in several tumor tissues (e.g., HNSCC, KIRC, PAAD)[14][18] | Associated with poor survival in multiple cancers (e.g., KIRC, LIHC, LUAD)[18] | Potential target for inhibition |

| ADA2 | Increased in several tumor tissues (e.g., GBM, SKCM, STAD)[14][18] | Associated with favorable prognosis in multiple cancers (e.g., BRCA, HNSC, KIRC)[16][18] | Potential immunotherapeutic agent[16][19] |

| SAMHD1 | Loss-of-function mutations observed in some cancers[5] | Context-dependent; loss can promote mutagenesis[5][20] | Modulator of chemotherapy response |

Section 3: Consequences of Dysregulated dATP Pools: A Double-Edged Sword

The precise regulation of dNTP pools is paramount for genome stability. Both insufficient and excessive levels of dNTPs can have deleterious consequences, a vulnerability that is often exacerbated in cancer cells.[5]

-

dNTP Shortage: Insufficient dNTPs lead to the stalling of replication forks, a condition known as replication stress.[20][22] This can trigger a DNA damage response (DDR), leading to cell cycle arrest or apoptosis.[5] Many conventional chemotherapies, such as RNR inhibitors, exploit this mechanism to kill rapidly dividing cancer cells.[5][21]

-

dNTP Expansion & Imbalance: Abnormally high or imbalanced dNTP pools can also be detrimental. An excess of one dNTP relative to others increases the likelihood of misincorporation by DNA polymerases, leading to elevated mutation rates.[5][23] Studies in mouse models have shown that mutations in RNR that alter dNTP pools can accelerate tumor formation.[11] Imbalanced pools can perturb DNA replication dynamics and cell cycle progression, ultimately contributing to the genomic instability that fuels cancer evolution.[5][23] For instance, a significant increase in dATP coupled with a decrease in dCTP has been observed in cells treated with deoxyadenosine, leading to DNA synthesis inhibition.[24][25]

Section 4: Therapeutic Strategies and Mechanisms of Resistance

The central role of deoxyadenosine phosphate metabolism in supporting proliferation and maintaining genomic integrity makes it an attractive target for cancer therapy.

Current Therapeutic Approaches

-

RNR Inhibition: Direct inhibition of RNR to starve cancer cells of dNTPs is a clinically validated strategy.[12]

-

Antifolates: Drugs like methotrexate disrupt the folate cycle, which is essential for the de novo synthesis of purines.[21][26] This indirectly depletes the dNTP pool. Cancers with low expression of the tumor suppressor p16 have shown increased sensitivity to antifolates.[26][27]

-

Targeting Adenosine Signaling: Given the immunosuppressive role of adenosine in the TME, strategies are being developed to degrade it.[17][28]

Emerging Strategies

-

Targeting the Salvage Pathway: The newfound appreciation for the role of the salvage pathway in tumors suggests that its inhibition, potentially in combination with de novo pathway inhibitors, could be an effective strategy to block nucleotide supply and overcome resistance.[2][3][9]

Mechanisms of Drug Resistance

The clinical efficacy of antimetabolite drugs is often limited by the development of resistance.[29] Key mechanisms include:

-

Altered Drug Metabolism: Cancer cells can downregulate the activating kinases required to convert nucleoside analog prodrugs into their active triphosphate forms.[29][30]

-

Decreased Drug Uptake: Reduced expression of membrane transporters can limit the intracellular accumulation of the drug.[29][30]

-

Metabolic Plasticity: Tumors can adapt to the inhibition of one pathway by upregulating the other. For instance, resistance to de novo synthesis inhibitors can be overcome by increasing reliance on the salvage pathway.[9]

Section 5: Key Experimental Methodologies

Accurate quantification of intracellular dNTP pools is essential for studying the effects of genetic alterations or therapeutic interventions on nucleotide metabolism. The polymerase-based assay remains a widely used, sensitive, and reliable method.[31][32]

Protocol: Quantification of Intracellular dNTP Pools by a Polymerase-Based Assay

This protocol is designed for the extraction and measurement of dNTPs from cultured cancer cells. The principle relies on the dNTP-dependent extension of a radiolabeled primer-template by a DNA polymerase. The amount of incorporated radioactivity is proportional to the initial dNTP concentration in the extract.

Part 1: dNTP Extraction

Causality: The goal is to rapidly halt metabolic activity and efficiently extract small soluble molecules (dNTPs) while precipitating macromolecules like DNA, RNA, and proteins. Cold 60% methanol is an effective solvent for this purpose. The heating step denatures any remaining proteins that could interfere with the polymerase reaction.

-

Cell Harvesting: Culture cancer cells to the desired confluency. For suspension cells, count and pellet a known number of cells (e.g., 5-10 million). For adherent cells, wash with PBS, trypsinize, and count before pelleting.

-

Metabolic Quenching & Lysis: Resuspend the cell pellet thoroughly in 1.0 mL of ice-cold 60% methanol. Vortex vigorously.

-

Expert Tip: Ensure the pellet is fully dissociated to achieve uniform extraction.

-

-

Incubation & Precipitation: Incubate the methanol suspension for at least 3 hours (or overnight) at -20°C to allow for complete extraction and precipitation of macromolecules.[33]

-

Clarification: Centrifuge at 20,000 x g for 15 minutes at 4°C. Carefully collect the supernatant, which contains the soluble dNTPs.

-

Heat Inactivation: Incubate the supernatant at 95°C for 3 minutes, then cool immediately on ice. Centrifuge again (20,000 x g, 15 min, 4°C) to pellet any heat-denatured proteins.[31]

-

Drying: Transfer the final supernatant to a new tube and dry completely using a vacuum concentrator (e.g., SpeedVac). The dried pellet can be stored at -80°C.

Part 2: Polymerase Reaction

Causality: This assay uses a synthetic oligonucleotide template that has a specific sequence designed to measure one dNTP at a time. For example, to measure dATP, the template will be a poly(T) sequence. A DNA polymerase will extend a primer using the dNTP from the cell extract and a radiolabeled dNTP "tracer." The amount of incorporated radioactivity directly reflects the amount of the specific dNTP in the sample.

-

Reconstitution: Reconstitute the dried nucleotide extract in a small volume of sterile, nuclease-free water (e.g., 50-100 µL). Keep on ice.

-

Reaction Setup: For each dNTP to be measured (dATP, dGTP, dCTP, dTTP), prepare a master mix. A typical reaction mix contains:

-

Reaction Buffer (with MgCl2)

-

Specific primer/template oligonucleotide for the dNTP of interest

-

A non-limiting amount of the other 3 dNTPs

-

A limiting amount of a radiolabeled tracer (e.g., [α-³²P]dCTP or [³H]dATP)[32]

-

DNA Polymerase (e.g., Klenow Fragment, which lacks exonuclease activity)

-

An aliquot of the reconstituted cell extract

-

-

Standard Curve: Prepare a standard curve using known concentrations of the dNTP being measured. This is critical for absolute quantification.

-

Incubation: Incubate the reactions at 37°C for a defined period (e.g., 60 minutes).

-

Stopping the Reaction & Precipitation: Stop the reaction by adding EDTA. Spot the reaction mixture onto DE81 filter paper discs. Wash the discs extensively with a phosphate buffer to remove unincorporated radiolabeled nucleotides, followed by an ethanol wash.

-

Quantification: Place the dried discs in scintillation vials with scintillation fluid. Measure the incorporated radioactivity using a scintillation counter.

-

Data Analysis: Calculate the dNTP concentration in the cell extracts by comparing the counts to the standard curve and normalizing to the initial cell number.

Conclusion and Future Outlook

The metabolism of deoxyadenosine phosphates represents a fundamental dependency and a significant vulnerability in cancer cells. The intricate network of de novo and salvage pathways, governed by key enzymes like RNR and ADA, is frequently dysregulated to support relentless proliferation, but this comes at the cost of genomic stability. This guide has outlined the core principles of this metabolic axis, from the consequences of its dysregulation to therapeutic interventions and the methodologies required for its study.

Future research will likely focus on developing more sophisticated therapeutic strategies, such as dual-pathway inhibitors that block both de novo and salvage routes to prevent metabolic escape. Furthermore, exploiting the immunomodulatory roles of enzymes like ADA2 offers a promising avenue to merge metabolic therapy with immunotherapy. A deeper understanding of the metabolic crosstalk within the tumor microenvironment will be paramount to designing the next generation of targeted and effective cancer treatments.

References

-

Yagüe-Capilla, M., & Rudd, S. G. (n.d.). Understanding the interplay between dNTP metabolism and genome stability in cancer. Disease Models & Mechanisms. [Link]

-

Tran, D., Kim, D., Kesavan, R., et al. (2024). De novo and salvage purine synthesis pathways across tissues and tumors. Cell. [Link]

-

Zhang, Y., et al. (2022). Distinct Roles of Adenosine Deaminase Isoenzymes ADA1 and ADA2: A Pan-Cancer Analysis. Frontiers in Immunology. [Link]

-

American Association for Cancer Research. (2024). Tumors Rely on Both De Novo and Salvage Pathways of Purine Synthesis. Cancer Discovery. [Link]

-

Sade-Feldman, M., et al. (2021). Targeting Adenosine with Adenosine Deaminase 2 to Inhibit Growth of Solid Tumors. Cancer Research. [Link]

-

Aye, Y., Li, M., & Weiss, R. S. (2014). Ribonucleotide reductase and cancer: biological mechanisms and targeted therapies. Oncogene. [Link]

-

Wikipedia. (n.d.). Ribonucleotide reductase. [Link]

-

Spychala, S., & Boison, D. (2020). Adenosine-Metabolizing Enzymes, Adenosine Kinase and Adenosine Deaminase, in Cancer. Metabolites. [Link]

-

Rudd, S. G., et al. (2020). Targeting the DNA damage response and repair in cancer through nucleotide metabolism. The FEBS Journal. [Link]

-

Aye, Y., Li, M., Long, M. J., & Weiss, R. S. (2015). Ribonucleotide reductase and cancer: biological mechanisms and targeted therapies. Oncogene, 34(16), 2011–2021. [Link]

-

Children's Medical Center Research Institute at UT Southwestern. (n.d.). Tumor growth fueled by nucleotide salvage. [Link]

-

Manjarrez, A. (2024). An Overlooked Nucleotide Recycling Pathway Fuels Tumor Growth. The Scientist. [Link]

-

Hruba, L., Das, V., & Hajduch, M. (2023). Nucleoside-based anticancer drugs: Mechanism of action and drug resistance. Biochemical Pharmacology. [Link]

-

Liu, X., et al. (2021). Potential Mechanisms Connecting Purine Metabolism and Cancer Therapy. Frontiers in Oncology. [Link]

-

Labbaf, S., et al. (2024). De Novo Purine Metabolism is a Metabolic Vulnerability of Cancers with Low p16 Expression. Molecular Cancer Research. [Link]

-

Sade-Feldman, M., et al. (2021). Targeting Adenosine with Adenosine Deaminase 2 to Inhibit Growth of Solid Tumors. Cancer Research, 81(12), 3319–3332. [Link]

-